Triallate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triallate involves the reaction of diisopropylamine with sodium hydroxide solution, followed by the addition of carbon disulfide at low temperatures (0-5°C). The resulting mixture is then reacted with 1,1’,2,3-tetrachloropropene at temperatures ranging from 0-65°C for approximately 6 hours.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Triallate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its sulfoxide and sulfone derivatives.
Reduction: The trichloroallyl group in this compound can be reduced under specific conditions.
Substitution: The thiocarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder can be used for the reductive dehalogenation of this compound.
Substitution: Nucleophiles like amines and thiols can react with the thiocarbamate group.
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
Triallate has a wide range of applications in scientific research, including:
Mechanism of Action
Triallate exerts its herbicidal effects by inhibiting fatty acid elongation and surface lipid (wax) biosynthesis in plants. This inhibition disrupts the formation of essential lipids, leading to the death of targeted weed species . The molecular targets include enzymes involved in the fatty acid elongation pathway .
Comparison with Similar Compounds
Trifluralin: Another pre-emergence herbicide used to control a wide range of weeds.
Pendimethalin: A dinitroaniline herbicide used for similar purposes.
Clethodim: A selective herbicide used to control grass weeds.
Comparison:
Properties
IUPAC Name |
S-(2,3,3-trichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl3NOS/c1-6(2)14(7(3)4)10(15)16-5-8(11)9(12)13/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBPRDONLNQCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)SCC(=C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3NOS, Array | |
Record name | TRIALLATE, [SOLID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12838 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRI-ALLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024344 | |
Record name | Tri-allate | |
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Molecular Weight |
304.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triallate, [solid] appears as colorless crystals or oily amber liquid. Toxic by inhalation, ingestion or skin absorption. Used as a pesticide., Oily liquid; mp 29?30 deg C; [Hawley] Clear liquid or colorless solid; Technical product is amber liquid; [ICSC] Dark brown to yellow solid or clear brown to dark brown liquid above 30 deg C; [HSDB], CLEAR LIQUID OR COLOURLESS CRYSTALS. | |
Record name | TRIALLATE, [SOLID] | |
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Record name | Tri-allate | |
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Record name | TRI-ALLATE | |
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Boiling Point |
BP: 117 °C at 0.3 mm Hg, at 0.04kPa: 117 °C | |
Record name | Triallate | |
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Record name | TRI-ALLATE | |
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Flash Point |
90 °C c.c. | |
Record name | TRI-ALLATE | |
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Solubility |
In water, 4 mg/L at 25 °C, In water, 4 ppm, Readily soluble in common organic solvents such as acetone, diethyl ether, ethyl acetate, ethanol, benzene and heptane, Soluble in heptane, ethyl alc, acetone, ether, benzene, ethyl acetate, Solubility in water, g/100ml at 25 °C: 0.0002 | |
Record name | Triallate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1780 | |
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Record name | TRI-ALLATE | |
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Density |
1.273 g/cu cm at 25 °C, Relative density (water = 1): 1.27 | |
Record name | Triallate | |
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Record name | TRI-ALLATE | |
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Vapor Density |
Relative vapor density (air = 1): 10.5 | |
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Vapor Pressure |
0.00012 [mmHg], 1.2X10-4 mm Hg at 25 °C (16 mPa), Vapor pressure, Pa at 25 °C: 0.016 | |
Record name | Tri-allate | |
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Record name | Triallate | |
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Color/Form |
Dark brown to yellow solid; (>30 °C clear brown to dark brown liquid), Oil | |
CAS No. |
2303-17-5 | |
Record name | TRIALLATE, [SOLID] | |
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Record name | Triallate | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |
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Melting Point |
34 °C, MP: 29-30 °C, 29-30 °C | |
Record name | Triallate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1780 | |
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Record name | TRI-ALLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0201 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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